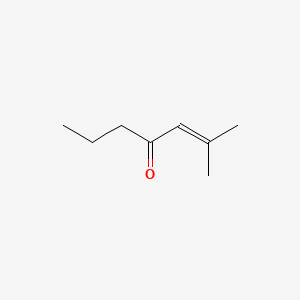

2-Methyl-2-hepten-4-one

Description

Structure

3D Structure

Properties

CAS No. |

22319-24-0 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

2-methylhept-2-en-4-one |

InChI |

InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h6H,4-5H2,1-3H3 |

InChI Key |

FKMGZMDLSNOJPQ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C=C(C)C |

Canonical SMILES |

CCCC(=O)C=C(C)C |

Other CAS No. |

22319-24-0 |

Origin of Product |

United States |

Methodologies for the Synthesis of 2 Methyl 2 Hepten 4 One and Analogues

Established Organic Synthesis Routes for 2-Methyl-2-hepten-4-one

Traditional organic synthesis provides foundational methods for the preparation of this compound and similar unsaturated ketones. These routes often involve multi-step processes that are well-documented in chemical literature.

A primary strategy for forming carbon-carbon bonds in the synthesis of α,β-unsaturated ketones like this compound is the aldol condensation. magritek.com This reaction typically involves the base-catalyzed reaction between two carbonyl compounds—an aldehyde and a ketone. magritek.com The base abstracts an acidic α-hydrogen from one carbonyl compound to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second molecule. magritek.comreddit.com

In a typical crossed aldol condensation leading to a related compound, 5-methyl-hept-2-en-4-one, a Grignard reagent (2-butylmagnesium bromide) is first prepared and reacted with crotonaldehyde. prepchem.com The resulting secondary alcohol, 5-methyl-hept-2-en-4-ol, is then oxidized to the final ketone product. prepchem.com While not a direct base-catalyzed condensation of two carbonyls to form the enone, this pathway highlights a classic approach to building the necessary carbon framework.

The general mechanism for a base-catalyzed aldol condensation proceeds as follows:

Enolate Formation: A base removes a proton from the α-carbon of a ketone or aldehyde. magritek.comreddit.com

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of another aldehyde or ketone molecule. magritek.comreddit.com

Protonation: The resulting alkoxide is protonated to form a β-hydroxy carbonyl compound (the aldol addition product). magritek.com

The β-hydroxy carbonyl compound formed during the aldol addition is often unstable and can be readily dehydrated, particularly with heating or under acidic or basic conditions, to yield an α,β-unsaturated carbonyl compound. magritek.comlibretexts.org This elimination of a water molecule is the "condensation" part of the aldol condensation and is driven by the formation of a stable, conjugated system. reddit.comlibretexts.org

In the synthesis of 5-methyl-hept-2-en-4-one, the intermediate alcohol is oxidized using reagents like sodium dichromate and sulfuric acid to form the ketone. prepchem.com Dehydration of precursor alcohols is a key step. For instance, 6-methyl-5-hydroxy-2-heptanone can be dehydrated by passing it through a tube with a pumice catalyst containing phosphoric acid at high temperatures. jst.go.jp Another method involves dehydrating 6-methyl-6-hydroxy-2-heptanone to 6-methyl-5-hepten-2-one (B42903) using a trace amount of iodine. jst.go.jp

During synthetic pathways that involve carbocation intermediates, rearrangements can occur. masterorganicchemistry.com These rearrangements, such as hydride or alkyl shifts, happen when a less stable carbocation can rearrange to a more stable one (e.g., a secondary to a tertiary carbocation). masterorganicchemistry.comreddit.comlibretexts.org This is a critical consideration in designing a synthesis, as it can lead to a mixture of products if not properly controlled. reddit.com For example, a hydride shift is often more favorable than a methyl shift if it leads to a more stable tertiary cation. reddit.com

Chemoenzymatic Synthesis Strategies

Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis to create efficient and stereoselective routes to chiral molecules like (S)-5-Methylhept-2-en-4-one, a key flavor compound in hazelnuts. mdpi.comresearchgate.net

Chiral-pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.govmdpi.com For the synthesis of enantioenriched (S)-5-Methylhept-2-en-4-one, (S)-2-methylbutanol, derived from natural sources, has been employed as a chiral starting material. mdpi.com However, some of these established methods rely on toxic reagents like chromium salts or require strictly anhydrous conditions, limiting their scalability. mdpi.com

Stereoselective aldol reactions are powerful tools for constructing chiral centers. wiley-vch.deharvard.edu In the chemoenzymatic synthesis of (S)-5-Methylhept-2-en-4-one, a four-step aldol-based sequence is employed. mdpi.comresearchgate.netresearchgate.net This sequence is notable because it avoids highly reactive organometallic reagents and does not require anhydrous conditions, making it a more scalable and greener alternative. mdpi.comresearchgate.net

The key steps in one such synthesis are: researchgate.net

Conversion of a chiral precursor to a β-keto ester.

Enzymatic hydrolysis (e.g., using Novozym 435) to achieve kinetic resolution.

An aldol reaction with acetaldehyde.

Acid-catalyzed dehydration to yield the final enone.

This sequence demonstrates how a modern aldol-based approach can be tailored for stereoselectivity, leading to the desired enantiomerically enriched product. mdpi.comresearchgate.net

Table 1: Chemoenzymatic Synthesis of (S)-5-Methylhept-2-en-4-one

| Step | Reagents and Conditions | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1. β-Keto Ester Formation | CDI, THF; Potassium ethyl malonate, MgCl2, THF | 90% (2 steps) | N/A |

| 2. Enzymatic Hydrolysis | Novozym 435, phosphate buffer, RT | Crude (100% GC) | 88% |

| 3. Aldol Reaction | MeCHO, TBAHSO4, RT → 40 °C | 53% | N/A |

| 4. Dehydration | p-TsOH·H2O, cyclohexane, 70 °C | 82% | 73% |

| Overall | Four-step sequence | 39% | 73% |

Green Chemistry Principles in Synthetic Route Design for this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgscienceinschool.org These principles are increasingly applied to the synthesis of fine chemicals like this compound. nih.gov

Key green chemistry principles include: scienceinschool.orgnih.govorganic-synthesis.com

Waste Prevention: Designing syntheses to minimize waste. organic-synthesis.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. organic-synthesis.com

Use of Less Hazardous Chemicals: Employing substances with little or no toxicity. organic-chemistry.org

Safer Solvents and Auxiliaries: Avoiding the use of hazardous solvents and separation agents. organic-chemistry.orgorganic-synthesis.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. organic-chemistry.org

Use of Catalysts: Using catalytic reagents in small amounts instead of stoichiometric reagents. organic-synthesis.com

The chemoenzymatic synthesis of (S)-5-Methylhept-2-en-4-one exemplifies several of these principles. mdpi.com It utilizes natural substrates, employs innocuous reactions, and avoids toxic or highly reactive reagents. mdpi.comresearchgate.net Furthermore, the purification method relies solely on distillation, which is a greener alternative to chromatography. mdpi.comresearchgate.net This approach represents a significant improvement over previous methods that used toxic chromium salts and required strictly anhydrous conditions. mdpi.com By avoiding hazardous solvents and minimizing waste, such synthetic designs align with the core tenets of green chemistry. organic-chemistry.orgnih.gov

Synthetic Preparation of Structurally Related Dienones and Analogues with Modified Olfactory Properties

The olfactory properties of unsaturated ketones like this compound are highly sensitive to minor structural modifications. Researchers have explored the synthesis of various analogues to understand the structure-odor relationships and to develop new flavor and fragrance compounds. A notable study focused on the preparation of achiral analogues of (S)-5-methylhept-2-en-4-one, a key flavor component in hazelnuts, to investigate how simple structural changes impact its characteristic nutty aroma.

The synthetic strategy for these analogues involved a two-step process commencing with the addition of alkenyl lithium reagents to carbonyl electrophiles, followed by the allylic oxidation of the resultant alkenols to produce the target dienones. This method allows for the introduction of various substituents, leading to a range of structurally related compounds. Sensory analysis of these analogues revealed that even subtle changes, such as the addition of methyl groups, can dramatically alter the olfactory profile. The original hazelnut aroma of (S)-5-methylhept-2-en-4-one was shifted to scents described as eucalyptus, menthol, camphor, or sweet, depending on the specific modification.

The table below summarizes the olfactory properties of some synthesized analogues of (S)-5-methylhept-2-en-4-one.

| Compound | Modification from (S)-5-methylhept-2-en-4-one | Resulting Olfactory Profile |

| Analogue 1 | Polymethylation | Eucalyptus |

| Analogue 2 | Polymethylation | Menthol |

| Analogue 3 | Polymethylation | Camphor |

| Analogue 4 | Polymethylation | Sweet |

These findings underscore the critical role that molecular structure plays in determining odor. The modification of the dienone system, even with a simple alkyl group, can lead to significant changes in its interaction with olfactory receptors, resulting in a completely different perceived scent.

Total Synthesis Approaches for Specific Natural Product Derivatives Incorporating the this compound Core (e.g., Turmeronol B)

One effective strategy for the enantioselective synthesis of (S)-(+)-ar-turmerone establishes the benzylic chiral center through a palladium-catalyzed addition of an arylstannane to a chiral, nonracemic allylic hydroxy phosphonate derivative acs.org. This method represents a formal total synthesis, as the resulting aldehyde intermediate has been previously converted to the final natural product acs.org.

The key steps in this formal synthesis are as follows:

Carbonate Formation: The (1S)-allylic hydroxy phosphonate is reacted with methyl chloroformate in pyridine to yield the corresponding carbonate acs.org.

Palladium-Catalyzed Arylation: The carbonate undergoes a palladium-catalyzed arylation with p-tolyl tributylstannane. This reaction produces a mixture of 1E and 1Z vinyl phosphonates acs.org.

Conversion to Aldehyde: The major vinyl phosphonate isomer is then converted to (3S)-3-(p-tolyl)-butanal acs.org.

This aldehyde is a known precursor to (S)-ar-turmerone, which can be obtained through a subsequent reaction with 2-methyl-2-propenyl Grignard reagent, followed by oxidation of the resulting alcohol with manganese dioxide (MnO₂) acs.org.

Another synthetic approach to (R)-ar-turmerone utilizes Evans asymmetric alkylation as the key step to introduce the desired stereochemistry, starting from (4-methylphenyl)acetic acid researchgate.net. Furthermore, syntheses starting from 2,2-dimethylsuccinic acid derivatives have also been reported to yield ar-turmerone cdnsciencepub.com. These varied synthetic strategies highlight the different ways chemists can construct the core structure of these natural products, offering pathways that can be adapted for the synthesis of other derivatives like Turmeronol B.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Methyl 2 Hepten 4 One

Reactivity Governed by Ketone and Alkene Functionalities

The interplay between the carbonyl (C=O) group and the adjacent C=C double bond is central to the reactivity of 2-methyl-2-hepten-4-one. ontosight.ai This conjugated system results in electron delocalization, rendering the carbonyl carbon and the β-carbon electrophilic and thus susceptible to nucleophilic attack.

Like other ketones, this compound is susceptible to nucleophilic addition directly at the carbonyl carbon (the C-4 position). masterorganicchemistry.com This type of reaction, often termed 1,2-addition, involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com The nature of the nucleophile often determines whether 1,2- or 1,4-addition (Michael addition) is favored. libretexts.org

Strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds, tend to react irreversibly at the carbonyl carbon in a 1,2-addition pathway. libretexts.orgmasterorganicchemistry.com This reaction proceeds as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon.

Protonation: The resulting alkoxide intermediate is protonated (typically by adding a mild acid in a separate workup step) to yield a tertiary alcohol.

This reactivity allows for the synthesis of a variety of more complex molecules from the this compound scaffold. evitachem.com

The alkene and ketone functionalities in this compound present multiple sites for oxidation. The carbon-carbon double bond can undergo epoxidation upon reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This epoxide can then be subjected to further reactions, such as ring-opening, to introduce new functional groups.

Under more aggressive oxidative conditions, such as treatment with ozone (ozonolysis) followed by a workup, or with strong oxidizing agents like potassium permanganate, the double bond can be cleaved. This cleavage would break the molecule into two smaller carbonyl-containing fragments. For this compound, this would theoretically yield acetone (B3395972) and 2,4-pentanedione, although the specific products would depend on the exact reagents and reaction conditions used.

The presence of a carbon-carbon double bond makes this compound a monomer capable of undergoing polymerization. ontosight.ai The electron-withdrawing effect of the adjacent carbonyl group activates the alkene, making it susceptible to chain-growth polymerization through various mechanisms, including radical, anionic, or cationic pathways.

In a typical radical polymerization, a radical initiator would add to the double bond, creating a new radical species. This new radical can then attack another monomer molecule, propagating the polymer chain. The specific conditions and initiators used would determine the feasibility and characteristics of the resulting polymer.

Michael Addition Reactivity and Thiol Adduct Formation

A defining characteristic of α,β-unsaturated ketones is their reactivity as Michael acceptors. masterorganicchemistry.com In this reaction, also known as conjugate or 1,4-addition, a soft nucleophile attacks the electrophilic β-carbon (C-2 position) of the conjugated system. libretexts.org Thiols and their corresponding thiolates are classic examples of soft nucleophiles that readily participate in Michael additions. masterorganicchemistry.comnih.gov

The mechanism involves the addition of the thiol to the β-carbon, which generates an enolate intermediate. This enolate is then protonated at the α-carbon (C-3 position) to yield the final thiol adduct. libretexts.org This reaction is of significant interest in biochemistry and toxicology as it mimics the reaction of electrophilic compounds with biological nucleophiles like the cysteine residues in proteins. researchgate.net

The rate of Michael addition is a quantifiable measure of a compound's electrophilic reactivity. Studies have employed kinetic chemoassays using nucleophiles like glutathione (B108866) (GSH) to determine second-order rate constants (k_GSH) for this reaction across a range of α,β-unsaturated ketones. nih.govresearchgate.net While specific kinetic data for this compound is not prominently available, data for structurally similar compounds provide a strong basis for estimating its reactivity. ljmu.ac.ukresearchgate.net The reactivity is influenced by steric hindrance and electronic effects at the α- and β-positions. ljmu.ac.uk

For instance, substitution on the carbon-carbon double bond generally affects the reaction rate. The table below presents experimental reactivity data for several α,β-unsaturated ketones, illustrating how structural variations impact their reactivity towards thiols. ljmu.ac.ukresearchgate.net The reactivity is expressed as the concentration of the chemical required to deplete glutathione by 50% in 120 minutes (RC50) and the logarithm of the second-order rate constant (log k_GSH).

| Compound | Structure | RC50 (mM) ljmu.ac.uk | log k_GSH (M⁻¹s⁻¹) researchgate.net |

| Methyl vinyl ketone | O=C(C=C)C | 0.06 | 1.23 |

| 1-Penten-3-one | O=C(C=C)CC | 0.05 | 2.31 |

| 3-Penten-2-one | O=C(C=CC)C | 0.15 | 0.83 |

| 5-Methyl-2-hepten-4-one (B146534) | CC(C)C(=O)C=CC | 0.37 | Not Available |

| 3-Methyl-3-penten-2-one | O=C(C(=CC)C)C | 9.77 | Not Available |

Table 1: Comparative Thiol Reactivity of Selected α,β-Unsaturated Ketones. Lower RC50 and higher log k_GSH values indicate greater reactivity.

Gas-Phase Reactions and Atmospheric Transformation Mechanisms

Volatile organic compounds (VOCs) like this compound can be released into the atmosphere, where they undergo chemical transformations initiated by photochemically generated oxidants. The primary degradation pathways for such compounds involve reactions with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). nbu.ac.in

Studies on the closely related isomer, 6-methyl-5-hepten-2-one (B42903), provide valuable insight into the likely atmospheric fate of this compound. nbu.ac.inresearchgate.net The reaction with •OH radicals is typically the dominant daytime removal process. This reaction proceeds primarily via the addition of the •OH radical to the C=C double bond. nbu.ac.in

The reaction with ozone (ozonolysis) is another significant degradation pathway for unsaturated compounds. This reaction also targets the C=C double bond, leading to the formation of a primary ozonide which then decomposes into a carbonyl compound and a Criegee intermediate. These intermediates can undergo further reactions to produce a variety of secondary pollutants, including smaller aldehydes and ketones. researchgate.net

The table below shows the experimentally determined reaction rate constants for 6-methyl-5-hepten-2-one with major atmospheric oxidants. These values can be used to estimate the atmospheric lifetime of the compound.

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| •OH Radical | (1.57 ± 0.39) x 10⁻¹⁰ researchgate.net | ~1.8 hours |

| NO₃ Radical | (7.5 ± 3.0) x 10⁻¹² researchgate.net | ~6 minutes |

| Ozone (O₃) | (3.9 ± 1.5) x 10⁻¹⁶ researchgate.net | ~44 minutes |

Table 2: Gas-Phase Reaction Rate Constants and Estimated Atmospheric Lifetimes for 6-Methyl-5-hepten-2-one. Lifetimes are calculated assuming typical atmospheric concentrations of [•OH] = 2x10⁶, [NO₃•] = 5x10⁸, and [O₃] = 7x10¹¹ molecules/cm³.

Ozonolysis Kinetics and Product Formation of Related Unsaturated Ketones

The gas-phase ozonolysis of α,β-unsaturated ketones, a class of compounds to which this compound belongs, is a significant atmospheric process that influences the budget of oxidants and the formation of secondary organic aerosols. acs.org Research into the ozonolysis of structurally related α,β-unsaturated ketones provides critical insights into the likely reaction pathways and kinetics for this compound class.

The general mechanism for the gas-phase ozonolysis of unsaturated compounds proceeds through the formation of an unstable primary ozonide (POZ). rsc.org This intermediate rapidly decomposes via one of two pathways, each yielding a stable carbonyl compound and a Criegee intermediate (CI), an energy-rich zwitterionic species. rsc.orgresearchgate.net The CIs can then be stabilized or undergo further decomposition to form various products. researchgate.net To isolate the ozonolysis pathway, studies are often conducted with an OH radical scavenger, such as carbon monoxide (CO) or cyclohexane, to prevent interference from competing OH-initiated oxidation reactions. rsc.orgresearchgate.net

Studies on ethyl vinyl ketone (EVK, 1-penten-3-one), used as a model for α,β-unsaturated ketones, have identified formic acid, propionic acid, acetaldehyde, ethyl hydroperoxide, perpropionic acid, and 2-oxobutanal as reaction products. rsc.orgresearchgate.netrsc.org In another relevant example, the ozonolysis of 6-methyl-5-hepten-2-one was found to produce 4-oxopentanal, acetone, and formaldehyde (B43269). conicet.gov.ar Theoretical studies on the ozonolysis of 3-methyl-3-buten-2-one (B1203178) predicted butanedione and formaldehyde as the major products. acs.org

Kinetic studies have determined the rate coefficients for the reaction of ozone with various unsaturated ketones. The reactivity is influenced by the position and nature of substituent groups on the carbon-carbon double bond. conicet.gov.arresearchgate.net The table below summarizes experimentally determined rate coefficients for several ketones related to this compound.

| Unsaturated Ketone | Rate Coefficient (k) at 298 K (x 10-18 cm3 molecule-1 s-1) | Reference |

|---|---|---|

| 3-Penten-2-one | 31 ± 7 | researchgate.net |

| 4-Methyl-3-penten-2-one | 8.4 ± 0.8 | researchgate.net |

| 3-Methyl-3-penten-2-one | 80 ± 19 | researchgate.net |

| 3-Methyl-3-buten-2-one | 25.9 ± 3.9 (Calculated) | acs.org |

| 6-Methyl-5-hepten-2-one | 350 ± 30 | conicet.gov.ar |

Fragmentation Patterns in Mass Spectrometry for Structural Analysis

Electron ionization mass spectrometry (EI-MS) is a powerful tool for the structural elucidation of organic compounds by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk For this compound (C₈H₁₄O), the molecular ion (M⁺˙) is observed at a mass-to-charge ratio (m/z) of 126. nist.gov The fragmentation of this molecular ion is dictated by the functional groups present—namely the ketone and the carbon-carbon double bond—leading to the formation of characteristic product ions.

The fragmentation of acyclic ketones is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org For this compound, two primary α-cleavage pathways are possible:

Cleavage of the C4-C5 bond, leading to the loss of a propyl radical (•C₃H₇) and formation of an acylium ion at m/z 71.

Cleavage of the C3-C4 bond, leading to the loss of a propenyl radical and formation of the propyl-acylium ion at m/z 71.

The mass spectrum of this compound shows several key fragments that are diagnostic for its structure. nist.gov The most prominent peaks include those at m/z 111, 71, 55, and 43. nist.gov The base peak, which is the most intense signal in the spectrum, is at m/z 43. nist.gov

The table below details the major fragment ions observed in the electron ionization mass spectrum of this compound and their proposed origins.

| m/z | Relative Intensity (%) | Proposed Neutral Loss or Fragment Structure | Reference |

|---|---|---|---|

| 126 | 10.5 | [M]⁺˙ (Molecular Ion) | nist.gov |

| 111 | 23.2 | [M - CH₃]⁺ (Loss of a methyl radical) | nist.govoup.com |

| 97 | 10.0 | [M - C₂H₅]⁺ (Loss of an ethyl radical) | nist.gov |

| 83 | 15.8 | [M - C₃H₇]⁺ (Loss of a propyl radical) | nist.gov |

| 71 | 69.5 | [CH₃CH₂CH₂CO]⁺ (Acylium ion from α-cleavage) | nist.gov |

| 55 | 53.7 | [C₄H₇]⁺ or [CH₂=C(CH₃)CO]⁺ | nist.gov |

| 43 | 100.0 | [C₃H₇]⁺ (Propyl cation) or [CH₃CO]⁺ | nist.gov |

Advanced Analytical Methodologies for 2 Methyl 2 Hepten 4 One Characterization

Chromatographic Separation Techniques for Complex Mixtures

Chromatographic methods are paramount for isolating 2-Methyl-2-hepten-4-one from intricate matrices such as food volatiles and environmental samples. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Volatile Compound Profiling

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govnist.govchemicalbook.com This compound is a known volatile component in various natural products, including blueberries and tea. thegoodscentscompany.com In GC analysis, the compound is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its affinity for the stationary phase.

The retention index is a standardized measure used to identify compounds in GC. For this compound, a Kovats retention index of 1214 has been reported on a DB-Wax column, a polar stationary phase commonly used for separating flavor and fragrance compounds.

For highly complex samples, such as food aromas or atmospheric volatiles, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. ub.educopernicus.org This technique uses two different columns (e.g., a non-polar column followed by a polar one) to separate the sample in two dimensions, resolving hundreds or even thousands of compounds that would otherwise co-elute in a single-column separation. nih.govcopernicus.org

Table 1: Gas Chromatography Data for this compound

| Parameter | Value | Column Type | Source |

| Kovats Retention Index | 1214 | DB-Wax (polar) |

Enantioselective Gas Chromatography for Chiral Recognition and Purity Determination

The specific molecule, this compound, is achiral and therefore does not exist as enantiomers. nist.govnih.gov However, enantioselective gas chromatography is a critical tool in the broader context of flavor and fragrance analysis where this compound is often encountered. tandfonline.com The importance of this technique lies in its ability to separate chiral molecules (enantiomers), which can have distinctly different sensory properties.

This methodology is relevant to the analysis of this compound for two primary reasons:

Isomeric Differentiation : It can separate this compound from its chiral isomers, such as 5-methyl-(E)-2-hepten-4-one, a key odorant in roasted hazelnuts. researchgate.netnih.gov Differentiating between such closely related isomers is crucial for accurate aroma profiling.

Complex Mixture Analysis : In a complex natural extract, this compound may be present alongside numerous other chiral compounds. Enantioselective GC, often using columns with modified cyclodextrin (B1172386) stationary phases, can resolve these chiral components, preventing co-elution and ensuring the accurate identification and quantification of the achiral target compound. tandfonline.comrsc.org This is essential in authenticity control of flavors and essential oils. tandfonline.com

Spectrometric Characterization Methods

Following chromatographic separation, spectrometric methods provide detailed structural information and definitive identification of the compound.

Mass Spectrometry (MS) and Electron Ionization (EI) Spectral Analysis for Compound Identification

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is the gold standard for identifying volatile compounds. nih.gov In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible pattern. nist.gov The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification by comparing it to spectral libraries like that of the National Institute of Standards and Technology (NIST). nist.govnist.govoup.com

The mass spectrum of this compound (molecular weight: 126.20 g/mol ) shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 126. nist.govnih.govnist.gov The fragmentation pattern provides structural confirmation.

Table 2: Key Electron Ionization (EI) Mass Spectral Data for this compound

| m/z (Mass/Charge) | Relative Intensity (%) | Putative Fragment Identity | Source |

| 126 | ~15 | [M]⁺, Molecular Ion | nist.govnist.gov |

| 111 | ~25 | [M - CH₃]⁺ | nist.govnist.gov |

| 83 | ~100 | [M - C₃H₇]⁺ (Base Peak) | nist.govnist.gov |

| 55 | ~85 | [C₄H₇]⁺ | nist.govnist.gov |

| 43 | ~30 | [C₃H₇]⁺ | nist.govnist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., 1D, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise molecular structure of a compound by probing the magnetic properties of atomic nuclei. researchgate.net For this compound, ¹³C NMR provides a count of the unique carbon atoms and information about their chemical environment. nih.gov

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C4) is significantly downfield, while the olefinic carbons (C2 and C3) appear in the characteristic range for double bonds. The remaining signals correspond to the aliphatic methyl and methylene (B1212753) groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) |

| C1 (CH₃) | ~13.8 | Quartet |

| C2-CH₃ | ~20.6 | Quartet |

| C3-CH₃ | ~27.4 | Quartet |

| C2 | ~124.0 | Singlet |

| C3 | ~155.0 | Doublet |

| C4 (C=O) | ~200.0 | Singlet |

| C5 (CH₂) | ~45.0 | Triplet |

| C6 (CH₂) | ~17.5 | Triplet |

Note: Data are predictive and based on standard chemical shift ranges for similar functional groups. Experimental data is available through spectral databases. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the key functional groups are the α,β-unsaturated ketone and the carbon-carbon double bond. nih.gov

The FTIR spectrum provides clear, characteristic absorption bands that confirm the presence of these groups. This technique is also valuable for monitoring chemical reactions, for instance, by observing the appearance or disappearance of the carbonyl peak during synthesis or degradation studies.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |

| ~2960-2870 | C-H Stretch | Alkyl (CH₃, CH₂) | nih.gov |

| ~1670 | C=O Stretch | α,β-Unsaturated Ketone | nih.gov |

| ~1625 | C=C Stretch | Alkene | nih.gov |

Quantitative Analysis Techniques

Quantitative analysis of this compound often involves methods that can overcome matrix effects and provide high sensitivity and accuracy.

Stable Isotope Dilution Assays for Precise Quantification

Stable Isotope Dilution Assay (SIDA) is a powerful technique for the accurate quantification of volatile compounds. This method involves the use of a stable isotope-labeled version of the analyte as an internal standard. For the analysis of 5-methyl-(E)-2-hepten-4-one, a structurally similar compound, a deuterated isotopomer, [²H]₂-5-methyl-(E)-2-hepten-4-one, was synthesized and used as an internal standard. acs.orgnih.govtum.de This approach allows for precise quantification by mass chromatography, minimizing the impact of sample matrix effects and variations in extraction efficiency. acs.orgnih.govtum.deresearchgate.net

A study on hazelnut oils demonstrated the effectiveness of SIDA in quantifying 5-methyl-(E)-2-hepten-4-one. The concentration in unroasted hazelnut oil was found to be 6.4 µg/kg, while in roasted hazelnut oil, it was significantly higher at 315.8 µg/kg. acs.orgnih.govtum.de This substantial increase of about 50-fold highlights the role of thermal treatment in the formation of this flavor compound. acs.orgnih.govtum.de Further experiments involving pan-frying or boiling of hazelnuts showed increases in the compound's concentration by factors of 600 and 800, respectively, confirming that it is primarily generated during heating from a precursor present in the raw nuts. nih.govtum.de

Table 1: Quantification of 5-Methyl-(E)-2-hepten-4-one in Hazelnut Products using SIDA

| Sample | Concentration (µg/kg) |

| Unroasted Hazelnut Oil | 6.4 acs.orgnih.govtum.de |

| Roasted Hazelnut Oil | 315.8 acs.orgnih.govtum.de |

| Raw Hazelnuts (after pan-frying for 9-15 min) | Increased by a factor of 600 nih.govtum.de |

| Crushed Raw Hazelnuts (after boiling for 1 h) | Increased by a factor of 800 nih.govtum.de |

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Trace Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.combioline.org.brfrontiersin.org When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a highly sensitive and selective method for trace analysis. chromatographyonline.combioline.org.brfrontiersin.orgmdpi.comnih.gov This technique involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. chromatographyonline.com The volatile analytes, including this compound, partition between the sample matrix and the fiber coating. The fiber is then transferred to the GC injector for thermal desorption and analysis.

The choice of fiber coating is critical for efficient extraction. A common fiber used for this purpose is composed of Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). nih.gov The optimization of extraction parameters such as temperature and time is also crucial for achieving the best results. For instance, in the analysis of volatile compounds in truffles, the optimal HS-SPME conditions were found to be extraction of 100 mg of the sample at 50°C for 45 minutes. frontiersin.org

HS-SPME-GC-MS has been successfully applied to identify and quantify volatile compounds in a variety of matrices, including food products, polymeric materials, and biological samples. chromatographyonline.commdpi.comnih.govnih.gov For example, it has been used to characterize the volatile profiles of different colored foxtail millets and to identify key odorants in human skin. mdpi.comnih.gov

Multivariate Statistical Analysis in Chemical Profiling and Data Interpretation

The large and complex datasets generated by modern analytical instruments like GC-MS necessitate the use of multivariate statistical analysis techniques for data interpretation. These methods help in identifying patterns, discriminating between samples, and identifying key compounds.

Principal Component Analysis (PCA) for Visual Discrimination and Biomarker Identification

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining most of the original information. researchgate.netelementlabsolutions.combuiltin.com It transforms the original variables into a new set of uncorrelated variables called principal components (PCs). elementlabsolutions.combuiltin.com The first few PCs typically capture the majority of the variance in the data, allowing for visualization of the data in a lower-dimensional space. elementlabsolutions.com

In the context of analyzing volatile compounds, PCA can be used to visually discriminate between different samples based on their chemical profiles. For example, PCA has been used to differentiate between hazelnut cultivars based on their volatile composition. researchgate.net By plotting the samples in the space of the first two or three principal components, it is possible to observe clustering of samples with similar chemical profiles. researchgate.net Furthermore, by examining the loadings of the original variables on the principal components, it is possible to identify the compounds that are most responsible for the observed discrimination, thus acting as potential biomarkers. researchgate.net

Support Vector Machine (SVM) Applications in Quantitative Recognition and Classification

Support Vector Machine (SVM) is a supervised machine learning algorithm that can be used for both classification and regression tasks. psu.eduibm.commedium.com In the context of chemical analysis, SVM is particularly useful for classifying samples into predefined groups based on their chemical profiles. researchgate.net The goal of SVM is to find an optimal hyperplane that separates the data points of different classes with the maximum margin. ibm.commedium.com

For non-linearly separable data, SVM uses a "kernel trick" to map the data into a higher-dimensional space where a linear separation is possible. ibm.com This makes SVM a versatile tool for handling complex datasets. SVM has been shown to be robust to outliers and effective even with a small number of training samples. psu.edu

In the analysis of volatile compounds, SVM can be used for the quantitative recognition and classification of samples. For instance, it can be applied to differentiate between authentic and adulterated food products or to classify samples based on their geographical origin or processing conditions. researchgate.net The model, once trained, can then be used to predict the class of new, unknown samples.

Biological Significance and Biochemical Interactions of 2 Methyl 2 Hepten 4 One

Role as a Key Flavor Compound in Natural Matrices

The nutty and roasty notes characteristic of many beloved foods are often attributed to a class of volatile organic compounds known as ketones. Among these, (E)-5-methyl-2-hepten-4-one, commonly known as filbertone (B1242023), is a principal flavor compound, particularly renowned for imparting the signature aroma of hazelnuts.

Occurrence and Distribution in Botanical Sources (e.g., Corylus avellana L. and its varieties)

(E)-5-methyl-2-hepten-4-one (filbertone) is the characteristic aroma component of hazelnuts (Corylus avellana L.). agriculturejournals.cz It is naturally present in raw hazelnuts and is considered a key odorant responsible for their nutty and fruity aroma. agriculturejournals.czfrontiersin.org The concentration and enantiomeric distribution of filbertone can be influenced by genetic factors, such as the hazelnut cultivar, as well as environmental and geographical conditions. frontiersin.org

While filbertone is the prominent isomer in hazelnuts, the specifically requested compound, 2-Methyl-2-hepten-4-one, has also been identified as a natural product in other botanical sources, notably in Rooibos tea (Aspalathus linearis). nih.govevitachem.comthegoodscentscompany.com Other related isomers, such as 6-methyl-5-hepten-2-one (B42903), are also found in fermented rooibos. researchgate.netresearchgate.net

Influence of Enantiomeric Composition on Olfactory Perception and Sensory Properties

The sensory perception of 5-methyl-2-hepten-4-one (B146534) is highly dependent on its stereochemistry. The molecule has a chiral center at the C5 position, leading to (R) and (S) enantiomers, and a double bond that allows for (E) and (Z) geometric isomers. These four possible stereoisomers possess distinct olfactory properties. frontiersin.orgresearchgate.net

Naturally occurring filbertone in hazelnuts is typically found with an excess of the (S)-enantiomer. frontiersin.orgresearchgate.net However, the sensory characteristics of each isomer differ significantly in both aroma profile and intensity. The (+)-(5S)-(E)-isomer is considered the most valuable for its low odor threshold, which is approximately ten times lower than that of the (2E,5R)-isomer. google.com Research has shown that the (-)-(R)-(E)-isomer imparts more pleasant hazelnut and woody notes with a soft, buttery, and chocolate-like flavor impact. frontiersin.org In contrast, the (+)-(5S)-(E)-isomer is described as having stronger metallic, fatty, and even pyridine-like notes. frontiersin.orgnih.gov This difference means that the enantiomeric ratio has a decisive impact on the final aroma quality of hazelnut products. frontiersin.orgresearchgate.net

Formation Mechanisms During Thermal Processing of Foodstuffs (e.g., roasting)

The concentration of filbertone dramatically increases when hazelnuts undergo thermal processing such as roasting. agriculturejournals.cz While raw hazelnuts contain filbertone, the roasting process can increase its quantity by as much as 35-fold. frontiersin.org In one model experiment, heating at 180°C elevated the filbertone content from 1.4 µg/kg to 1150 µg/kg in just 15 minutes. agriculturejournals.cz This significant increase indicates that the majority of the flavor compound is generated during heat treatment from a yet-unknown precursor present in the raw nuts. frontiersin.org

Application as a Quality Marker in Food Authenticity and Adulteration Assessment

Due to its unique and characteristic presence in hazelnuts, filbertone ((E)-5-methyl-2-hepten-4-one) serves as a critical analytical marker for food authenticity and the detection of adulteration. agriculturejournals.czresearchgate.net Its presence or absence can be used to verify the hazelnut content in commercial products, such as confectionery spreads. agriculturejournals.czagriculturejournals.czresearchgate.net

One of the primary applications is in the detection of olive oil adulteration with the less expensive hazelnut oil. agriculturejournals.czacs.org Since filbertone is naturally found in hazelnut oil but not in olive oil, its detection is a clear indicator of fraudulent mixing. datapdf.comchemrxiv.org Analytical methods have been developed to detect filbertone at very low concentrations, allowing for the identification of adulteration with as little as 5-7% hazelnut oil. agriculturejournals.czresearchgate.net However, the harsh conditions used in refining hazelnut oil can sometimes remove volatile compounds like filbertone, making detection more challenging in such cases. datapdf.comnih.gov

Furthermore, research has shown that filbertone content can be used to classify hazelnut spreads into different quality tiers based on their hazelnut percentage. agriculturejournals.czagriculturejournals.cz

The enantiomeric composition of filbertone can also serve as a marker for authenticating the geographical origin of hazelnuts. frontiersin.orgnih.gov

Role in Insect Chemical Communication

In the insect world, ketones are frequently employed as pheromones—chemical signals used for communication. These compounds can mediate critical behaviors such as aggregation, mating, and defense.

Identification as a Component of Aggregation Pheromones (e.g., Metamasius spinolae)

Male cactus weevils (Metamasius spinolae), a significant pest of prickly pear cacti in Mexico, produce a blend of volatile compounds that constitute an aggregation pheromone, attracting both males and females to a location. oup.comnih.govnih.gov Through gas chromatography and mass spectrometry analysis, researchers have identified several ketones as key components of this pheromone blend. oup.comoup.com

The specific compounds released by male weevils include 2-methyl-4-heptanone, 6-methyl-2-hepten-4-one (B1254723), 2-hydroxy-2-methyl-4-heptanone, and 2-methyl-4-octanone. nih.govresearchgate.net Notably, 6-methyl-2-hepten-4-one and 2-hydroxy-2-methyl-4-heptanone had not been previously identified in insects before this discovery. oup.comoup.com Field tests using synthetic versions of these compounds have confirmed their roles in attracting the weevils, with different combinations showing varying levels of efficacy. oup.comnih.gov Later research suggests that 2-hydroxy-2-methyl-4-heptanone is likely the main and most attractive component of the pheromone blend. nih.govresearchgate.net

Table of Mentioned Compounds

Biosynthesis and Volatile Emission by Insect Species

This compound has been identified as a volatile compound emitted by certain insect species, playing a role in their chemical communication. Research has shown that male Metamasius spinolae (cactus weevil) produce a blend of volatile compounds, including this compound, which are not emitted by females. oup.comoup.com This suggests a role for this compound as a potential component of the male-produced aggregation pheromone. In this species, 2-methyl-4-heptanone, 6-methyl-2-hepten-4-one, and 2-hydroxy-2-methyl-4-heptanone were also identified as major male-specific compounds. oup.comoup.com

The emission of volatile organic compounds (VOCs) by insects can be influenced by various factors, including host plant interactions. usp.br For instance, some insects are known to sequester or acquire compounds from their host plants, which are then used as precursors for pheromone synthesis. usp.br While the specific biosynthetic pathway of this compound in insects has not been fully elucidated in the provided research, the production of related ketones in other insects, such as 6-methyl-5-hepten-2-one in Azteca ants, has been documented. biorxiv.org This ketone was the dominant volatile emitted from an Azteca ant nest, suggesting its significance in their chemical ecology, potentially as an alarm pheromone. biorxiv.org The biosynthesis of ketones in insects can occur through various metabolic pathways, including the oxidation of corresponding alcohols. oup.com

The following table summarizes the insect species and the associated volatile compounds mentioned in the context of this section.

| Insect Species | Associated Volatile Compounds | Reference |

| Metamasius spinolae | 2-Methyl-4-heptanone, 6-Methyl-2-hepten-4-one, 2-Hydroxy-2-methyl-4-heptanone | oup.comoup.com |

| Azteca ants | 6-Methyl-5-hepten-2-one, 2,3-Butadione, Acetoin | biorxiv.org |

Biochemical Pathways Leading to Endogenous Formation in Biological Systems

The endogenous formation of ketones like this compound in biological systems can occur through various biochemical pathways. While the specific pathways for this compound are not detailed, general principles of ketone biosynthesis can be inferred from related research.

One common route for the formation of ketones is the oxidation of secondary alcohols. For example, the synthesis of 6-methyl-2-hepten-4-one can be achieved by the oxidation of its corresponding alcohol, 6-methyl-2-hepten-4-ol. oup.com This type of reaction is a fundamental transformation in biochemistry, often catalyzed by dehydrogenase enzymes.

In the context of broader metabolic pathways, the building blocks for such compounds can originate from fatty acid metabolism or the degradation of other larger molecules. For instance, the biosynthesis of 1-hepten-3-one (B149102) in the harvestman Iporangaia pustulosa involves the condensation of acetate (B1210297) and propionate (B1217596) units via a polyketide pathway. mdpi.com Polyketide synthases are enzymes that iteratively condense small carboxylic acid units to build up a carbon chain, which can then be further modified to produce a variety of natural products, including ketones.

Furthermore, the inhibition of certain enzymes in a metabolic pathway can lead to the accumulation of upstream intermediates. For example, inhibition of 2,3-oxidosqualene:lanosterol cyclase, an enzyme in the cholesterol biosynthesis pathway, leads to an increase in its substrate, which can then be metabolized into other signaling molecules. nih.gov This highlights how the modulation of a specific biochemical step can influence the production of endogenous compounds. While not directly related to this compound, this principle could apply to its formation if it is an intermediate in a larger metabolic network.

Enzymatic Biotransformations Relevant to Synthesis and Degradation in Biological Matrices

Enzymatic biotransformations are key processes in both the synthesis and degradation of organic compounds in biological systems. rushim.ru These reactions, catalyzed by enzymes, offer a high degree of specificity and are often employed in industrial processes for the production of valuable chemicals, including flavor and fragrance compounds. researchgate.net

For the synthesis of ketones, oxidoreductases are a major class of enzymes involved. They can catalyze the oxidation of alcohols to their corresponding ketones. For example, the preparation of 6-methyl-2-hepten-4-one involves the use of an oxidizing agent to convert 6-methyl-2-hepten-4-ol. oup.com In a biological context, this transformation would be mediated by an alcohol dehydrogenase.

The degradation of ketones can also be facilitated by enzymes. For instance, the reduction of a carbonyl group is a common biotransformation reaction. researchgate.net This can lead to the formation of the corresponding alcohol, which may then be further metabolized.

Hydrolases, another important class of enzymes, are involved in the cleavage of chemical bonds by the addition of water. d-nb.info While not directly acting on the ketone functional group of this compound, they can be involved in the release of precursor molecules. For example, esterases can hydrolyze esters to release alcohols, which can then be oxidized to ketones. whiterose.ac.uk

Cysteine-S-conjugate β-lyases are another group of enzymes that can be involved in the metabolism of certain ketones. d-nb.info These enzymes cleave the carbon-sulfur bond in cysteine conjugates, which can be formed from α,β-unsaturated ketones. d-nb.info This pathway is relevant for the detoxification and metabolism of such compounds.

The following table provides a summary of enzyme classes and their potential relevance to the synthesis and degradation of ketones like this compound.

| Enzyme Class | Relevant Reaction | Example/Context | Reference |

| Oxidoreductases (e.g., Alcohol Dehydrogenases) | Oxidation of alcohols to ketones; Reduction of ketones to alcohols | Synthesis of ketones from alcohol precursors; Degradation of ketones | oup.comresearchgate.net |

| Hydrolases (e.g., Esterases) | Hydrolysis of esters to release alcohol precursors | Release of alcohols for subsequent oxidation to ketones | whiterose.ac.uk |

| Lyases (e.g., Cysteine-S-conjugate β-lyases) | Cleavage of carbon-sulfur bonds | Metabolism of α,β-unsaturated ketones conjugated to cysteine | d-nb.info |

Applications in Advanced Chemical Development

Role as a Synthetic Intermediate in Complex Organic Synthesis

2-Methyl-2-hepten-4-one and its isomers are recognized as important intermediates in the synthesis of a wide range of organic compounds. chemicalbull.comevitachem.com The presence of both a ketone functional group and a carbon-carbon double bond provides two reactive sites, making it susceptible to various organic reactions like nucleophilic addition, oxidation, and polymerization. ontosight.ai This dual reactivity allows chemists to use it as a foundational molecule to build more complex carbon skeletons. For instance, related heptenone structures are considered critical intermediates for synthesizing various organic compounds, including fine chemicals. chemicalbull.com Its utility as a versatile building block is a recurring theme in its industrial application. chemicalbull.com

Precursor in the Development of Specialty Chemicals

The compound serves as a starting material or intermediate in the production of various specialty chemicals, which are low-volume, high-value products with specific functions. ontosight.aithermofisher.com

This compound and its structural relatives are utilized as intermediates in the synthesis of pharmaceuticals. chemicalbull.comontosight.ai The compound's framework can be incorporated into larger, more complex molecules with potential biological activity. For example, derivatives of structurally similar compounds like 2-methyl-4-hexene-1,2-diol have been used in the synthesis of conjugates for immunoassays, which are crucial tools in monitoring drug levels, such as the immunosuppressant cyclosporin (B1163) A. google.com Furthermore, related halogenated alkenes, such as 7-Bromo-2-methyl-2-heptene, serve as intermediates in the synthesis of potential antiviral agents, highlighting the role of this chemical family in drug development.

The compound also functions as a precursor in the development of agrochemicals. chemicalbull.comontosight.aimedchemexpress.com Its structure can be modified to create active ingredients for products like pesticides and herbicides. Research into related compounds has shown direct applications in this sector. For instance, 6-methyl-4-hepten-2-one has been identified as a competitive inhibitor of acetylcholinesterase (AChE) in the cotton leafworm (Spodoptera littoralis), which can lead to reduced egg hatching and increased larval mortality. This mode of action is a target for many insecticides, indicating the potential of such heptenone derivatives in creating new crop protection agents.

Rational Design and Synthesis of Novel Aroma Analogues with Tailored Olfactory Profiles

A significant area of application for this compound and its isomers, particularly 5-methyl-2-hepten-4-one (B146534) (filbertone), is in the flavor and fragrance industry. google.com Filbertone (B1242023) is renowned for its characteristic nutty, hazelnut-like aroma. Researchers have used this molecule as a template for the rational design and synthesis of new aroma compounds with different and specific scent profiles.

Studies have shown that minor structural modifications to the filbertone molecule can dramatically alter its olfactory properties. researchgate.netmdpi.comresearchgate.net This allows for the creation of a diverse palette of scents from a single parent compound. For example, simple polymethylation of the (S)-5-methylhept-2-en-4-one structure was found to completely change the original hazelnut aroma, shifting the odor of its analogues to notes of eucalyptus, menthol, camphor, and sweet aromas. mdpi.comresearchgate.netresearchgate.net Another study involved creating 2-mercapto-5-methyl-4-heptanone, a sulfur-containing analogue, which was found to possess a desirable and distinct hazelnut character along with fruity notes. googleapis.com This ability to fine-tune the sensory profile by making deliberate structural changes is a key aspect of modern fragrance and flavor chemistry.

Table 1: Olfactory Profile of (S)-5-methylhept-2-en-4-one and its Synthetic Analogues

| Compound | Structural Modification | Resulting Olfactory Profile | Reference(s) |

| (S)-5-methylhept-2-en-4-one | Parent Compound | Hazelnut | mdpi.comresearchgate.netresearchgate.net |

| Polymethylated Analogues | Addition of methyl groups | Eucalyptus, menthol, camphor, sweet | mdpi.comresearchgate.netresearchgate.net |

| 2-Mercapto-5-methyl-4-heptanone | Addition of a mercapto group | Fruity, nutty, hazelnut | googleapis.com |

Utilization in Analytical Standards and Reference Materials

Due to its distinct identity and presence in certain natural products, isomers of this compound are used for analytical purposes. Specifically, (E)-5-methyl-2-hepten-4-one (filbertone), the key odorant in hazelnuts, is employed as an analytical marker. researchgate.net Its presence and enantiomeric ratio can be used to detect the adulteration of food products, such as olive oil, with lower-quality oils. researchgate.net It also serves as a standard for the authenticity evaluation of hazelnut-based products. researchgate.net Similarly, the related compound 6-methyl-5-hepten-2-one (B42903) is sold commercially as an analytical standard, indicating its role as a reference material in quality control and research laboratories. pharmacompass.com

Environmental Fate and Distribution in Abiotic Systems

Atmospheric Degradation Pathways for Unsaturated Ketones

Once released into the troposphere, unsaturated ketones are primarily removed through reactions with atmospheric oxidants. acs.org Photolysis, or degradation by direct sunlight, is not considered a significant removal pathway for this class of compounds. acs.orgacs.org Therefore, their atmospheric lifetime is mainly determined by reactions with hydroxyl radicals (OH), ozone (O₃), and to a lesser extent, nitrate (B79036) radicals (NO₃) and chlorine atoms (Cl). acs.orgacs.org

During the daytime, the most dominant degradation pathway for unsaturated ketones in the atmosphere is their reaction with hydroxyl radicals. conicet.gov.ar This reaction is typically initiated by the electrophilic addition of the OH radical to the carbon-carbon double bond. semanticscholar.org The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.

While specific experimental data for 2-Methyl-2-hepten-4-one is limited, extensive research on structurally similar unsaturated ketones provides insight into its likely reactivity. The rate coefficients for reactions with OH radicals are generally high, leading to short atmospheric lifetimes. For instance, studies on other unsaturated ketones have reported rate coefficients in the range of (5 to 9) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. conicet.gov.ar Based on these values, the atmospheric lifetime (τ) can be estimated using the formula τ = 1/(kₒₕ[OH]), where kₒₕ is the reaction rate coefficient and [OH] is the average concentration of hydroxyl radicals in the troposphere (typically assumed to be around 1 x 10⁶ to 2 x 10⁶ molecules cm⁻³). This results in estimated tropospheric lifetimes of just a few hours, indicating rapid degradation. conicet.gov.ar

Table 1: OH Radical Reaction Rate Coefficients and Estimated Atmospheric Lifetimes for Various Unsaturated Ketones

| Compound | Rate Coefficient (kₒₕ) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|

| 4-Hexen-3-one | (9.04 ± 2.12) × 10⁻¹¹ conicet.gov.ar | ~3.1 hours |

| 5-Hexen-2-one | (5.18 ± 1.27) × 10⁻¹¹ conicet.gov.ar | ~5.4 hours |

| 3-Penten-2-one | (7.22 ± 1.74) × 10⁻¹¹ conicet.gov.ar | ~3.8 hours |

| 6-Methyl-5-hepten-2-one (B42903) | Not specified, but lifetime estimated at 4.2 hours oecd.org | 4.2 hours oecd.org |

Lifetime estimated assuming an average [OH] of 1 x 10⁶ molecules cm⁻³.

The degradation products from these reactions typically include smaller carbonyl compounds such as formaldehyde (B43269), acetaldehyde, and acetone (B3395972), which can further influence atmospheric chemistry. researchgate.net

Reaction with ozone is another crucial atmospheric removal mechanism for unsaturated compounds, including this compound. oecd.org Ozonolysis involves the addition of an ozone molecule across the C=C double bond to form an unstable primary ozonide (a molozonide). quora.com This intermediate rapidly decomposes and rearranges to form a more stable ozonide, which then cleaves to yield carbonyl compounds and a Criegee intermediate. quora.comnih.gov

For an analogue, 6-methylhept-5-en-2-one, the atmospheric lifetime with respect to ozonolysis has been estimated to be as short as 38.4 minutes, highlighting the efficiency of this degradation pathway. oecd.org Studies on the ozonolysis of similar α,β-unsaturated aldehydes and ketones, such as 2-methyl-2-pentenal (B83557), show that the primary products are smaller carbonyls. nih.govacs.org For example, the ozonolysis of 2-methyl-2-pentenal yields significant amounts of methylglyoxal (B44143) and propanal. nih.gov By analogy, the ozonolysis of this compound would be expected to cleave at the double bond, leading to the formation of acetone and 2-oxopentanal.

Biodegradation in Aqueous and Terrestrial Environments

When this compound enters aqueous or terrestrial systems, biodegradation by microorganisms becomes a key process for its removal. epa.gov Predictive models, such as the BIOWIN model from the EPI (Estimation Programs Interface) Suite, suggest that this compound is readily biodegradable. thegoodscentscompany.com

Experimental data for the closely related isomer, 6-methylhept-5-en-2-one, supports this prediction. In a 28-day ready biodegradability test (OECD Guideline 301 F), 6-methylhept-5-en-2-one demonstrated approximately 91% degradation, classifying it as readily biodegradable. oecd.org This suggests that microorganisms in environments like activated sludge, soil, and surface water possess the necessary enzymatic pathways to break down this class of compounds, using them as a source of carbon and energy. oecd.orgepa.gov The ultimate products of complete aerobic biodegradation are carbon dioxide and water. epa.gov

Environmental Distribution Modeling in Various Compartments (e.g., air, water, soil)

Fugacity-based multimedia models are used to predict the environmental partitioning of a chemical among different compartments like air, water, soil, and sediment. epa.gov These models use the physicochemical properties of a substance, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to estimate its likely distribution. epa.govua.pt

For the related compound 6-methyl-5-hepten-2-one, a Mackay Level I fugacity model predicts that upon release, the substance will primarily partition into the air and water. oecd.org

Table 2: Predicted Environmental Distribution for 6-Methyl-5-hepten-2-one (Mackay Level I Model)

| Environmental Compartment | Predicted Distribution (%) |

|---|---|

| Air | 69% oecd.org |

| Water | 30% oecd.org |

| Soil | <1% oecd.org |

Given the structural similarity and likely comparable physicochemical properties, the environmental distribution of this compound is expected to follow a similar pattern. Its volatility suggests a significant tendency to partition to the atmosphere, while its moderate water solubility allows for a fraction to be distributed in the aqueous phase. oecd.org The low predicted partitioning to soil and sediment is consistent with its biodegradability and moderate log Kow value, which suggests a low potential for adsorption to organic matter in soil and sediment. oecd.org

Theoretical and Computational Investigations of 2 Methyl 2 Hepten 4 One

Molecular Modeling and Simulation

Beyond quantum mechanics, molecular modeling encompasses a range of computational techniques to predict and analyze the behavior of molecules.

Fragment-based design is a powerful strategy in computational chemistry, particularly for predicting the properties and reactivity of a large number of molecules without the need for computationally expensive calculations for each one. ljmu.ac.uk This approach is highly relevant for predicting the reactivity of compounds like 2-methyl-2-hepten-4-one, which can act as a Michael acceptor. ljmu.ac.ukrsc.org

The core idea is to break down a molecule into a set of fragments and then use pre-calculated data for these fragments to predict the properties of the whole molecule. ljmu.ac.uk For predicting the reactivity of Michael acceptors, a common approach is to develop a model that correlates reactivity with parameters such as the DFT-calculated activation energy (Eact) for the Michael addition reaction and steric descriptors like the solvent-accessible surface area (SAS) at the reactive carbon. ljmu.ac.uk

A study on developing an in silico profiler for Michael addition thiol reactivity demonstrated the success of this fragment-based method. ljmu.ac.uk The researchers systematically varied substituents on α,β-unsaturated aldehydes, ketones, and esters to build a database of fragment contributions to the activation energy. ljmu.ac.uk This allows for the rapid prediction of reactivity for new compounds by simply summing the contributions of their constituent fragments. ljmu.ac.uk

For this compound, this approach would involve defining fragments such as the core α,β-unsaturated ketone system and the various alkyl substituents. By using a pre-existing database or by calculating the contributions of these specific fragments, one could predict its reactivity towards nucleophiles like glutathione (B108866), which is important for toxicological assessments. ljmu.ac.uk

Table 3: Illustrative Fragments for a Computational Reactivity Profile of this compound

| Fragment | Position in this compound | Potential Contribution to Reactivity Model |

| Propyl group | Attached to the carbonyl carbon | Steric and electronic effects on the carbonyl group. |

| Methyl group | At the α-position (C2) | Steric hindrance and electronic effects on the double bond. |

| Ethyl group | Implicit in the heptene (B3026448) chain | Contributes to the overall size and lipophilicity. |

| α,β-Unsaturated Ketone Core | O=C-C=C | The fundamental reactive moiety (electrophilic center). |

This table illustrates the concept of fragmentation. A quantitative model would require a database of calculated energy and steric contributions for each fragment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.